molecular formula C17H14N4O3S B14100506 N-[(furan-2-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide

N-[(furan-2-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide

Cat. No.: B14100506
M. Wt: 354.4 g/mol
InChI Key: ODQIEVDNOUFFDO-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a complex organic compound that features a unique combination of furan, imidazole, and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with a quinazoline derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives from oxidation and dihydroimidazole derivatives from reduction .

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The furan and imidazole moieties play a crucial role in binding to the active sites of these targets, thereby disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide
  • N-(furan-2-ylmethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide

Uniqueness

Compared to other similar compounds, N-[(furan-2-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide stands out due to its unique combination of furan, imidazole, and quinazoline moieties. This unique structure contributes to its diverse range of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

InChI

InChI=1S/C17H14N4O3S/c22-14(18-9-10-4-3-7-24-10)8-13-16(23)21-15(19-13)11-5-1-2-6-12(11)20-17(21)25/h1-7,13,19H,8-9H2,(H,18,22)

InChI Key

ODQIEVDNOUFFDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)NCC4=CC=CO4

Origin of Product

United States

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